

# Efficacy and Safety of Tanshinone Capsules in Clinical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tanshinone capsules, derived from the dried root and rhizome of Salvia miltiorrhiza (Danshen), are a traditional Chinese medicine increasingly subjected to rigorous scientific evaluation for a variety of clinical applications. The primary active constituents, including tanshinone IIA and cryptotanshinone, have demonstrated significant pharmacological activities, notably anti-inflammatory, antioxidant, and anti-androgenic effects. This guide provides a comparative review of the clinical efficacy and safety of Tanshinone capsules in dermatology and cardiology, with a focus on acne vulgaris, seborrheic dermatitis, and stable angina pectoris. The information herein is synthesized from systematic reviews, meta-analyses, and randomized controlled trials to support research and drug development endeavors.

# Dermatological Applications Acne Vulgaris

Tanshinone capsules have been extensively studied as both a monotherapy and an adjunctive treatment for acne vulgaris, a chronic inflammatory skin disease.[1][2][3] The therapeutic effects are largely attributed to the anti-inflammatory and anti-androgenic properties of tanshinones.[4]

Comparative Efficacy Data



| Outcome Measure                                        | Tanshinone<br>Capsules (Alone or<br>as Adjunct)              | Conventional Therapies (e.g., Isotretinoin, Antibiotics) | Reference |
|--------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------|-----------|
| Total Effective Rate                                   | 82.61% (in combination with isotretinoin and clarithromycin) | 66.18% (isotretinoin and clarithromycin alone)           | [5]       |
| Recurrence Rate                                        | Significantly lower (Risk Ratio: 0.44)                       | Higher                                                   | [1]       |
| Inflammatory Lesion<br>Reduction                       | Significant reduction                                        | Significant reduction                                    |           |
| Non-inflammatory Lesion Reduction                      | Significant reduction                                        | Significant reduction                                    | [5]       |
| Global Acne Grading<br>System (GAGS)<br>Score          | Significant reduction<br>(Mean Difference:<br>-4.71)         | Variable                                                 | [1]       |
| Sebum Secretion<br>Rate                                | Significant decrease<br>(Mean Difference:<br>-0.29)          | Significant decrease with isotretinoin                   | [1]       |
| Inflammatory Cytokine<br>Levels (TNF-α, IL-6,<br>IL-8) | Significant<br>downregulation                                | Variable effects                                         | [1]       |
| Testosterone Levels                                    | Significant reduction                                        | No significant effect with antibiotics                   | [1]       |

Comparative Safety Data



| Adverse Event                  | Tanshinone<br>Capsules (Alone or<br>as Adjunct) | Conventional Therapies (e.g., Isotretinoin, Antibiotics)                                   | Reference |
|--------------------------------|-------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Incidence of Adverse<br>Events | Lower incidence (Risk<br>Ratio: 0.70)           | Higher incidence,<br>particularly with oral<br>isotretinoin (e.g., dry<br>skin, cheilitis) | [1]       |
| Gastrointestinal Discomfort    | Minimal                                         | Common with oral antibiotics                                                               |           |

Experimental Protocols: Acne Vulgaris Clinical Trial

A representative randomized controlled trial comparing Tanshinone capsules as an adjunctive therapy would typically involve the following protocol:

Participants: Patients aged 14-65 with a clinical diagnosis of mild to severe acne vulgaris.[1]
 [2] Exclusion criteria would include pregnancy, lactation, known hypersensitivity to the study drugs, and recent use of other acne treatments.

#### Intervention:

- Experimental Group: Tanshinone capsules (oral administration, dosage typically around 4 capsules, 3 times daily) combined with a conventional therapy such as oral isotretinoin (e.g., 0.25-0.5 mg/kg/day) and/or an oral antibiotic (e.g., clarithromycin 250 mg twice daily).[5]
- Control Group: Conventional therapy (e.g., oral isotretinoin and/or oral antibiotic) with a placebo capsule.[5]
- Duration: Treatment duration typically ranges from 8 to 16 weeks.[1][2]

#### Outcome Measures:

Primary: Change in inflammatory and non-inflammatory lesion counts from baseline. Total
effective rate, often defined as the percentage of patients with a ≥50% or ≥70% reduction



in total lesion count.

- Secondary: Global Acne Grading System (GAGS) scores, sebum secretion rate (measured by sebumeter), serum levels of inflammatory cytokines (TNF-α, IL-6, IL-8) and hormones (testosterone), and incidence of adverse events.[1][2]
- Workflow:





#### Click to download full resolution via product page

Figure 1: Workflow of a typical randomized controlled trial for acne vulgaris.

## Seborrheic Dermatitis

Tanshinone capsules, often in combination with topical corticosteroids like prednisone, have been evaluated for the treatment of facial seborrheic dermatitis, a common chronic inflammatory skin condition.[6][7]

### Comparative Efficacy Data

| Outcome Measure                                            | Tanshinone<br>Capsules +<br>Prednisone    | Prednisone Alone | Reference |
|------------------------------------------------------------|-------------------------------------------|------------------|-----------|
| Total Effectiveness<br>Rate                                | Significantly higher (Odds Ratio: 5.82)   | Lower            | [6][7]    |
| Recurrence Rate                                            | Significantly lower<br>(Odds Ratio: 0.22) | Higher           | [6][7]    |
| Symptom Score<br>Reduction (Erythema,<br>Itching, Scaling) | Significantly greater reduction           | Lower reduction  | [6][7]    |

### Comparative Safety Data

| Adverse Event                  | Tanshinone<br>Capsules +<br>Prednisone    | Prednisone Alone | Reference |
|--------------------------------|-------------------------------------------|------------------|-----------|
| Incidence of Adverse<br>Events | Significantly lower<br>(Odds Ratio: 0.46) | Higher           | [6][7]    |

Experimental Protocols: Seborrheic Dermatitis Clinical Trial

A representative randomized controlled trial for facial seborrheic dermatitis would follow a protocol similar to this:



- Participants: Adults (e.g., aged 18-60) with a clinical diagnosis of facial seborrheic dermatitis. [6][7]
- Intervention:
  - Experimental Group: Oral Tanshinone capsules (e.g., 1g three times daily) combined with a topical corticosteroid (e.g., prednisone cream applied twice daily).[6][7]
  - Control Group: Placebo capsules plus the same topical corticosteroid. [6][7]
- Duration: Typically 4 weeks.[6][7]
- Outcome Measures:
  - Primary: Total clinical effectiveness rate (percentage of patients achieving a significant reduction in symptoms).
  - Secondary: Reduction in individual symptom scores (erythema, itching, scaling),
     recurrence rate after a follow-up period, and incidence of adverse events.[6][7]

# Cardiovascular Applications Stable Angina Pectoris

Tanshinone and its derivatives, such as Sodium Tanshinone IIA Sulfonate (STS), have been investigated for their cardioprotective effects in patients with stable angina pectoris, often as an add-on to conventional medical therapy.[8] The mechanisms are thought to involve vasodilation, anti-inflammatory effects, and improved microcirculation.

Comparative Efficacy Data



| Outcome Measure                              | Tanshinone/STS +<br>Conventional<br>Therapy | Conventional<br>Therapy Alone | Reference |
|----------------------------------------------|---------------------------------------------|-------------------------------|-----------|
| Overall Efficacy<br>(Symptom<br>Improvement) | 97.5%                                       | 80.0%                         | [9]       |
| ECG Improvement                              | Significantly higher                        | Lower                         | [8]       |
| Frequency of Angina<br>Attacks               | Significantly reduced                       | Reduced                       | [10]      |
| Nitroglycerin<br>Consumption                 | Significantly reduced                       | Reduced                       | [9]       |
| Inflammatory Markers<br>(hs-CRP, TNF-α)      | Greater reduction                           | Reduction                     | [9]       |

## Comparative Safety Data

| Adverse Event             | Tanshinone/STS +<br>Conventional<br>Therapy                                                                                                                    | Conventional<br>Therapy Alone                                                                      | Reference |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Adverse Drug<br>Reactions | Generally well- tolerated, though some studies report a higher incidence of minor adverse reactions with STS injection compared to conventional therapy alone. | Standard side effects associated with conventional angina medications (e.g., headache, dizziness). | [10]      |

Experimental Protocols: Stable Angina Pectoris Clinical Trial

A typical randomized controlled trial evaluating a Tanshinone preparation for stable angina would be designed as follows:



- Participants: Patients with a confirmed diagnosis of stable angina pectoris, often with evidence of coronary artery disease.
- Intervention:
  - Experimental Group: A Tanshinone preparation (e.g., intravenous Sodium Tanshinone IIA Sulfonate, 0.06 mg in 250 mL normal saline, once daily) as an add-on to conventional medical therapy (e.g., aspirin, statins, beta-blockers, nitrates).[9]
  - Control Group: Conventional medical therapy plus a placebo infusion.
- Duration: Typically 2 to 4 weeks for acute intervention studies.
- Outcome Measures:
  - Primary: Change in the frequency and severity of angina attacks.
  - Secondary: Changes in ECG parameters (e.g., ST-segment depression), consumption of short-acting nitrates, exercise tolerance time on a treadmill test, and serum levels of inflammatory markers.[8][9]

## **Signaling Pathways and Mechanisms of Action**

The therapeutic effects of Tanshinone are mediated through the modulation of several key signaling pathways. Tanshinone IIA, a major active component, has been shown to interact with pathways involved in inflammation, oxidative stress, and cell proliferation.

# Anti-inflammatory Effects: NF-κB Signaling Pathway

Tanshinone IIA has been demonstrated to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] In inflammatory conditions, various stimuli can lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, an inhibitory protein bound to NF-κB. This phosphorylation leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Tanshinone IIA can suppress the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.





Click to download full resolution via product page

**Figure 2:** Inhibition of the NF-κB signaling pathway by Tanshinone IIA.



Check Availability & Pricing

# Cell Proliferation and Survival: PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. In some pathological conditions, this pathway can be aberrantly activated. Tanshinone IIA has been shown to inhibit the PI3K/Akt pathway in certain cell types, which may contribute to its therapeutic effects in conditions characterized by excessive cell proliferation. [13][14][15] It can reduce the phosphorylation of Akt, a key downstream effector of PI3K, thereby modulating the activity of further downstream targets like mTOR.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Frontiers | Efficacy and safety of Tanshinone capsule in Acne vulgaris: a systematic review and meta-analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of Tanshinone capsule in Acne vulgaris: a systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zhqkyx.net [zhqkyx.net]
- 6. Tanshinone Capsules Combined With Prednisone for Facial Seborrheic Dermatitis: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tanshinone Capsules Combined With Prednisone for Facial Seborrheic Dermatitis: A Systematic Review and Meta-Analysis of Randomized Clinical Trials [frontiersin.org]
- 8. Experimental and early investigational drugs for angina pectoris PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of sodium tanshinone IIA sulfonate injection in the treatment of unstable angina pectoris: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 11. Frontiers | Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]
- 12. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-kB Pathway [frontiersin.org]
- 13. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 14. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 15. Renoprotective Effects of Tanshinone IIA: A Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy and Safety of Tanshinone Capsules in Clinical Applications: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3028340#efficacy-and-safety-review-of-tanshinone-capsules-in-clinical-use]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com